molecular formula C12H11N3O2 B8278760 1-Phenyl-4-acryloyloxymethyl-triazole

1-Phenyl-4-acryloyloxymethyl-triazole

Cat. No.: B8278760
M. Wt: 229.23 g/mol
InChI Key: WTAIWNQKPLIBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-acryloyloxymethyl-triazole is a synthetic triazole derivative intended for research and development purposes. As a specialized chemical building block, it integrates a phenyl-substituted triazole ring, a core structure recognized in medicinal chemistry for its diverse biological interactions . The primary research value of this compound is likely derived from its acryloyloxymethyl functional group. This moiety can serve as a polymerizable handle, making the molecule a candidate for creating functionalized materials or as a cross-linking agent. Furthermore, the triazole ring is a well-established bioisostere, commonly used to replace functional groups like amides or esters in drug discovery to enhance metabolic stability and binding affinity . This makes this compound a potential intermediate in the synthesis of more complex molecules for investigating new pharmacological agents, particularly in the development of anticancer, antimicrobial, or antifungal compounds, areas where triazole derivatives have shown significant activity . It is important for researchers to note that while the broader class of 1,2,4-triazoles is associated with a wide spectrum of biological activities, the specific properties and mechanisms of action for this compound are not well-documented in the current scientific literature and require further investigation. This product is sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(1-phenyltriazol-4-yl)methyl prop-2-enoate

InChI

InChI=1S/C12H11N3O2/c1-2-12(16)17-9-10-8-15(14-13-10)11-6-4-3-5-7-11/h2-8H,1,9H2

InChI Key

WTAIWNQKPLIBPQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1=CN(N=N1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Studies : Crystallographic data for analogues (e.g., ) reveal planar triazole cores, but steric effects from acryloyl groups in the target compound may distort geometry, impacting binding affinity.
  • Synthetic Challenges : Acryloylation requires stringent anhydrous conditions to avoid hydrolysis, unlike esterification in .
  • Data Gaps: Limited direct studies on this compound necessitate extrapolation from structural analogues .

Preparation Methods

Phenyl Substitution at Position 1

The introduction of a phenyl group at position 1 is achieved through cyclocondensation reactions. A common approach involves reacting phenylhydrazine with formamide derivatives. For example, phenylhydrazine and formamide undergo thermal cyclization at 140–160°C to form 1-phenyl-1,2,4-triazole. This step is critical for establishing the aromatic substituent, which influences electronic properties and subsequent reactivity.

Functionalization at Position 4

Position 4 of the triazole ring is activated for further modification due to its nucleophilic character. Hydroxymethylation at this position is a key intermediate step. In a study by, 3-thio-1,2,4-triazoles were alkylated using chloromethyl ethers under basic conditions to introduce hydroxymethyl groups. The resulting 4-hydroxymethyl-1-phenyl-1,2,4-triazole serves as the precursor for acryloyloxymethyl derivatization.

Acryloylation of the Hydroxymethyl Intermediate

Esterification with Acryloyl Chloride

The hydroxymethyl group at position 4 undergoes esterification with acryloyl chloride to yield the target compound. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Triethylamine is added to scavenge HCl, facilitating the nucleophilic acyl substitution.

Reaction Conditions:

  • Solvent: THF, 0°C to room temperature

  • Molar Ratio: 1:1.2 (hydroxymethyl-triazole : acryloyl chloride)

  • Time: 12–24 hours

  • Yield: 70–85%

Characterization Data:

  • IR: C=O stretch at 1720 cm⁻¹, C-O-C at 1150 cm⁻¹

  • ¹H NMR (CDCl₃): δ 6.4–6.6 (m, 3H, CH₂=CHCO), 5.2 (s, 2H, OCH₂), 7.3–7.5 (m, 5H, Ph)

Alternative Alkylation Strategies

Direct alkylation of 1-phenyl-1,2,4-triazole with acryloyloxymethyl halides offers a single-step route. For instance, reacting the triazole with chloromethyl acrylate in the presence of NaH in DMF at 60°C for 6 hours achieves 65–75% yield. However, this method risks over-alkylation and requires careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Advantages Challenges
Esterification THF, 0°C–RT, 12–24h70–85%>95%High selectivity, mild conditionsMulti-step synthesis
Direct Alkylation DMF, 60°C, 6h65–75%90–93%Fewer stepsCompeting side reactions
Cyclocondensation Formamide, 160°C, 4h80–90%92–98%Scalable, high purityHigh-temperature requirements

Mechanistic Insights and Optimization

The esterification pathway proceeds via a nucleophilic acyl substitution mechanism, where the hydroxymethyl oxygen attacks the electrophilic carbonyl carbon of acryloyl chloride. Steric hindrance from the phenyl group at position 1 slightly reduces reaction rates, necessitating prolonged reaction times.

In contrast, direct alkylation involves SN2 displacement, where the triazole’s nitrogen acts as a nucleophile. Polar aprotic solvents like DMF enhance reactivity, but competing reactions at other nitrogen sites (e.g., N2 or N4) can occur, necessitating protecting groups in complex systems.

Industrial and Pharmacological Implications

The methodologies described align with scalable processes outlined in, where excess reagents and controlled addition minimize byproducts. The high purity (>95%) achieved via recrystallization (e.g., using methyl ethyl ketone) meets pharmaceutical standards. Furthermore, the acryloyl group’s reactivity enables conjugation in polymer chemistry or prodrug design, expanding utility beyond medicinal applications .

Q & A

Q. What are the optimal synthetic conditions for 1-Phenyl-4-acryloyloxymethyl-triazole?

The synthesis typically involves refluxing triazole precursors with substituted acryloyl derivatives in polar aprotic solvents like DMSO or ethanol. For example, triazole intermediates can be prepared by reacting hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with aldehydes under acidic catalysis (glacial acetic acid), followed by purification via recrystallization in ethanol-water mixtures . Key parameters include reaction time (12–18 hours), temperature (reflux conditions), and stoichiometric control to minimize side products.

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Used to confirm substituent positions and verify acryloylmethyl group integration. For example, δH ~4.4 ppm corresponds to methylene protons adjacent to the triazole ring .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acryloyl esters) .
  • TLC : Monitors reaction progress using benzene-ethyl acetate (1:1) as eluent .

Q. How to assess purity and crystallinity post-synthesis?

Recrystallization in ethanol-water mixtures (1:2 ratio) is standard. Melting point analysis (e.g., 133–143°C for triazole derivatives) and elemental analysis (%C, %H, %N) validate purity .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from assay conditions (pH, cell lines) or impurities. Reproducibility requires:

  • HPLC purification to ≥95% purity.
  • Dose-response studies across multiple models (e.g., Gram-negative bacteria vs. human carcinoma cells) .
  • Comparative SAR analysis of analogs (e.g., thiophene vs. phenyl substituents) to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes like α-glucosidase). For instance, triazole-thiazole hybrids show binding affinity via hydrophobic pockets and hydrogen bonds .
  • DFT Calculations : Optimize ground-state geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .

Q. What strategies improve yield in multi-step syntheses?

  • Stepwise Optimization : Isolate intermediates (e.g., 4-amino-triazoles) before acryloylation to prevent side reactions.
  • Catalytic Enhancements : Use Pd/C or Cu(I) catalysts for click chemistry steps (e.g., azide-alkyne cycloaddition) .
  • Solvent Screening : Polar solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. How do substituents on the triazole ring influence biological activity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity by increasing membrane permeability .
  • Bulkier substituents (e.g., benzyl, phenethyl) improve antitumor potency via intercalation or topoisomerase inhibition .
  • Thioether linkages (e.g., -S- groups) modulate pharmacokinetics by delaying metabolic degradation .

Methodological Considerations

Q. How to validate tautomeric forms in solution vs. solid state?

  • 2D-NMR (NOESY, HSQC) : Resolves tautomerism in solution (e.g., 1,2,4-triazole vs. 1,3,4-isomers) .
  • X-ray Crystallography : Confirms dominant tautomers in the solid state. For example, 4H-1,2,4-triazole derivatives adopt planar conformations stabilized by π-stacking .

Q. What analytical workflows address low yields in acryloylation reactions?

  • In-situ FTIR : Tracks acryloyl ester formation (C=O stretch at 1720 cm⁻¹).
  • Quenching with ice water : Prevents over-reaction of acryloyl chloride intermediates .
  • Column Chromatography : Separates unreacted starting materials using silica gel and hexane-ethyl acetate gradients .

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